Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone is an organic compound characterized by its unique structure, which includes a cyclohexyl ring, an imino group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone typically involves the reaction of cyclohexylamine with propan-2-yl sulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the imino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone involves its interaction with specific molecular targets. The imino group can form hydrogen bonds with biological molecules, while the sulfanone moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
Cyclohexylamine: Shares the cyclohexyl ring but lacks the imino and sulfanone groups.
Propan-2-yl sulfonyl chloride: Contains the sulfonyl chloride group but lacks the cyclohexyl and imino groups.
Cyclohexylsulfone: Contains the cyclohexyl and sulfone groups but lacks the imino group.
Uniqueness
Cyclohexyl(imino)(propan-2-yl)-lambda6-sulfanone is unique due to its combination of a cyclohexyl ring, an imino group, and a lambda6-sulfanone moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C9H19NOS |
---|---|
Molecular Weight |
189.32 g/mol |
IUPAC Name |
cyclohexyl-imino-oxo-propan-2-yl-λ6-sulfane |
InChI |
InChI=1S/C9H19NOS/c1-8(2)12(10,11)9-6-4-3-5-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
JEPXCIDRRCKQHO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)S(=N)(=O)C1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.